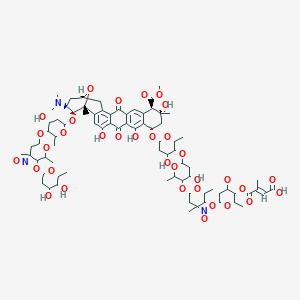
Viridic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Viridic acid is a natural product that is produced by various types of fungi. It is a secondary metabolite that has been found to have a range of biological activities, including antifungal, antibacterial, and anticancer properties. The compound has been the subject of significant scientific research, and its potential applications in medicine and industry are being explored.
Mécanisme D'action
The mechanism of action of viridic acid is not yet fully understood. However, it is believed to work by disrupting cellular processes in microorganisms and cancer cells. The compound has been found to inhibit the growth of various types of fungi and bacteria, and to induce apoptosis (programmed cell death) in cancer cells.
Effets Biochimiques Et Physiologiques
Viridic acid has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various types of fungi and bacteria, including Candida albicans and Staphylococcus aureus. The compound has also been found to induce apoptosis in cancer cells, and to inhibit the growth of tumor cells in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
Viridic acid has a number of advantages for use in laboratory experiments. It is a natural product, which means it is readily available from fungal sources. It is also relatively easy to synthesize in the laboratory using chemical methods. However, there are some limitations to the use of viridic acid in lab experiments. For example, the compound has low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are many potential future directions for research on viridic acid. One area of interest is the development of new drugs based on the compound's antifungal, antibacterial, and anticancer properties. Another area of research is the elucidation of the compound's mechanism of action, which could lead to the development of more effective treatments for fungal infections and cancer. Other areas of interest include the synthesis of new viridic acid derivatives with improved properties, and the exploration of the compound's potential applications in agriculture and industry.
Méthodes De Synthèse
Viridic acid can be obtained from various fungal sources, including Penicillium sp. and Aspergillus sp. The compound can also be synthesized in the laboratory using chemical methods. One such method involves the use of a palladium-catalyzed cross-coupling reaction between two precursor molecules.
Applications De Recherche Scientifique
Viridic acid has been the subject of numerous scientific studies, and its potential applications are being explored in various fields. In medicine, the compound has been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new drugs. It has also been shown to have anticancer properties, and research is ongoing to determine its potential as a cancer treatment.
Propriétés
Numéro CAS |
106283-19-6 |
|---|---|
Nom du produit |
Viridic acid |
Formule moléculaire |
C24H30N4O5 |
Poids moléculaire |
454.5 g/mol |
Nom IUPAC |
2-[[(2S)-1-[(2-aminoacetyl)-[2-(dimethylamino)benzoyl]amino]-3-methyl-1-oxobutan-2-yl]-methylamino]benzoic acid |
InChI |
InChI=1S/C24H30N4O5/c1-15(2)21(27(5)19-13-9-7-11-17(19)24(32)33)23(31)28(20(29)14-25)22(30)16-10-6-8-12-18(16)26(3)4/h6-13,15,21H,14,25H2,1-5H3,(H,32,33)/t21-/m0/s1 |
Clé InChI |
RNZJFWUBHXEONV-NRFANRHFSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N(C(=O)CN)C(=O)C1=CC=CC=C1N(C)C)N(C)C2=CC=CC=C2C(=O)O |
SMILES |
CC(C)C(C(=O)N(C(=O)CN)C(=O)C1=CC=CC=C1N(C)C)N(C)C2=CC=CC=C2C(=O)O |
SMILES canonique |
CC(C)C(C(=O)N(C(=O)CN)C(=O)C1=CC=CC=C1N(C)C)N(C)C2=CC=CC=C2C(=O)O |
Synonymes |
VIRIDICACID |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione](/img/structure/B18833.png)
![5-Amino-2-chloro-2,3-dihydrothiazolo[4,5-d]pyrimidine-7-(6H)-one](/img/structure/B18834.png)
![2,5-Diaminothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B18837.png)
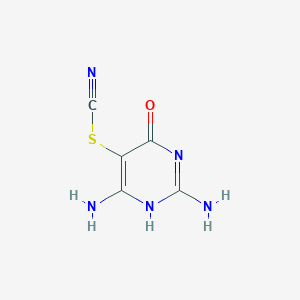
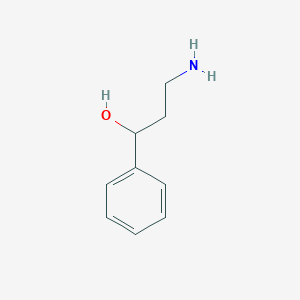
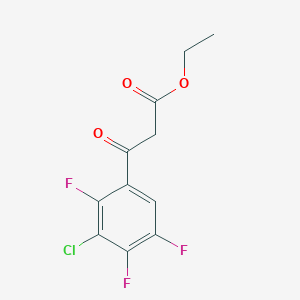
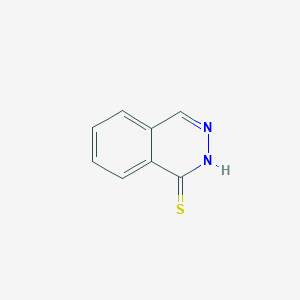
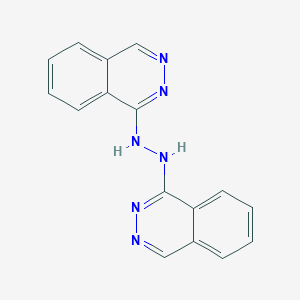

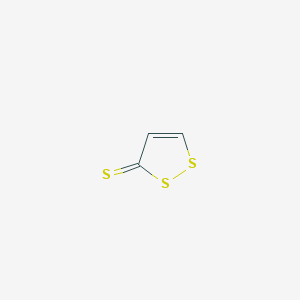
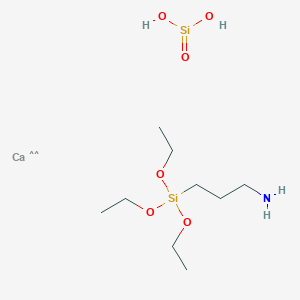
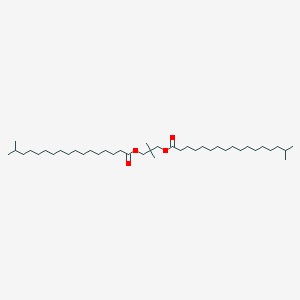
![3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18860.png)
